2-(1,1-Difluoroethyl)-6-fluoropyridine
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Overview
Description
Scientific Research Applications
Controlled Synthesis of Heterocycles
The use of fluorinated pyridines, like 2-(1,1-Difluoroethyl)-6-fluoropyridine, enables controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This process is metal- and irradiation-free and allows for the mild and controllable addition of adducts to various heterocyclic systems. This methodology is particularly useful for late-stage modifications of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).
Synthesis of Antibacterial Agents
In the synthesis of antibacterial agents, fluorinated pyridines have been employed to create compounds with potent in vitro antibacterial activity. The structural modifications, like fluorination at specific positions, significantly influence the antibacterial potency of these compounds (Matsumoto et al., 1984).
Development of Radiotracers
Fluorinated pyridines are critical in the development of radiotracers for medical imaging, particularly in Positron Emission Tomography (PET). They facilitate the introduction of fluorine-18 in stable positions within the molecule, enhancing the potential of the radiotracer in vivo (Carroll et al., 2007).
Deprotonation of Fluoro Aromatics
The deprotonation of fluoro aromatics, like 3-fluoropyridine, using lithium magnesates is another application. This process enables reactions with electrophiles or in palladium-catalyzed cross-coupling reactions, facilitating the creation of complex molecular structures (Awad et al., 2004).
Fluorination for Nerve Agent Poisoning Treatment
Fluorinated pyridine derivatives, including those with CF3-substituted pyridines, have potential applications in the treatment of organophosphorus nerve agent poisoning. These compounds undergo quaternization reactions that are relevant to developing therapeutic agents (Timperley et al., 2005).
Future Directions
2-(1,1-Difluoroethyl)-6-fluoropyridine, also known as MK-7602, is a fluorinated pyrazine that exhibits potential pharmacological activity. It has garnered interest in the scientific community owing to its ability to inhibit dipeptidyl peptidase-4 (DPP-4) and, therefore, its potential utility as an antidiabetic agent . Future research may focus on further exploring its potential applications in the treatment of diabetes and other conditions.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPZJOPSKOOAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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